![molecular formula C41H52N8O9 B1196841 (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide CAS No. 151928-32-4](/img/new.no-structure.jpg)
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
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Overview
Description
WIN-66306 is a cyclic heptapeptide antagonist of neurokinin-1 and neurokinin-2 receptors. It was originally isolated from the fungus Aspergillus flavipes . This compound has shown significant potential in inhibiting contractions induced by substance P in isolated guinea pig ileum .
Preparation Methods
WIN-66306 is produced through fermentation of Aspergillus species, specifically labelled SC230 . The conditions that maximize the production of WIN-66306 were developed, leading to the production of related compounds such as WIN-68577 and rosellichalasin . The synthetic routes and reaction conditions for WIN-66306 involve the isolation of the cyclic peptide from the fermentation broth, followed by purification processes .
Chemical Reactions Analysis
WIN-66306 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially altering its biological activity.
Reduction: This reaction can be used to modify specific functional groups within the peptide.
Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WIN-66306 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationships of neurokinin antagonists.
Biology: It is used to investigate the role of neurokinin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating conditions related to neurokinin receptor activity, such as pain and inflammation.
Industry: It can be used in the development of new drugs targeting neurokinin receptors.
Mechanism of Action
WIN-66306 exerts its effects by binding to neurokinin-1 and neurokinin-2 receptors, inhibiting the action of substance P . This inhibition prevents the contraction of smooth muscles induced by substance P, thereby reducing pain and inflammation . The molecular targets of WIN-66306 are the neurokinin receptors, and the pathways involved include the inhibition of substance P signaling .
Comparison with Similar Compounds
WIN-66306 is unique compared to other neurokinin antagonists due to its cyclic peptide structure and the presence of a novel amino acid . Similar compounds include:
Rosellichalasin: A related compound also produced by the same Aspergillus species.
Substance P antagonists: Other compounds that inhibit the action of substance P, but may have different structures and mechanisms of action.
WIN-66306 stands out due to its higher activity at the human neurokinin receptors compared to other related compounds .
Properties
CAS No. |
151928-32-4 |
---|---|
Molecular Formula |
C41H52N8O9 |
Molecular Weight |
800.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C41H52N8O9/c1-23(2)11-12-25-16-26(13-14-33(25)51)38(55)31(22-50)47-35(53)20-45-40(57)37(24(3)4)48-36(54)21-44-39(56)32-10-7-15-49(32)41(58)30(46-34(52)18-42)17-27-19-43-29-9-6-5-8-28(27)29/h5-9,11,13-16,19,22,24,30-32,37-38,43,51,55H,10,12,17-18,20-21,42H2,1-4H3,(H,44,56)(H,45,57)(H,46,52)(H,47,53)(H,48,54)/t30-,31+,32-,37-,38+/m0/s1 |
InChI Key |
MZGWPVIVGCXMPX-QFXPHGGCSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@H](C=O)[C@@H](C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)[C@@H]2CC=CN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
Synonyms |
WIN 66306 WIN-66306 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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